molecular formula C26H30ClN3O2 B10979134 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-cyclohexylpyrrolidin-2-one

4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-cyclohexylpyrrolidin-2-one

Cat. No.: B10979134
M. Wt: 452.0 g/mol
InChI Key: RBVTZYHMXSWQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-CYCLOHEXYL-2-PYRROLIDINONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a cyclohexyl group, and a pyrrolidinone moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-CYCLOHEXYL-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with propyl bromide to form 4-chlorophenoxypropane. This intermediate is then reacted with 1H-1,3-benzimidazole-2-amine under specific conditions to yield the desired benzimidazole derivative. The final step involves the cyclization of the benzimidazole derivative with cyclohexylamine and pyrrolidinone under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-CYCLOHEXYL-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-CYCLOHEXYL-2-PYRROLIDINONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-CYCLOHEXYL-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A simpler compound with similar chlorophenoxy functionality.

    1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol: A related benzimidazole derivative with an ethanol group.

Uniqueness

4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-CYCLOHEXYL-2-PYRROLIDINONE is unique due to its combination of a benzimidazole core, cyclohexyl group, and pyrrolidinone moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H30ClN3O2

Molecular Weight

452.0 g/mol

IUPAC Name

4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-cyclohexylpyrrolidin-2-one

InChI

InChI=1S/C26H30ClN3O2/c27-20-11-13-22(14-12-20)32-16-6-15-29-24-10-5-4-9-23(24)28-26(29)19-17-25(31)30(18-19)21-7-2-1-3-8-21/h4-5,9-14,19,21H,1-3,6-8,15-18H2

InChI Key

RBVTZYHMXSWQMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.